5-Cyclopropoxy-6-(methylthio)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine is an organic compound with the molecular formula C9H12N2OS It is a derivative of pyridine, featuring a cyclopropoxy group at the 5-position, a methylsulfanyl group at the 6-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the methylsulfanyl group. The reaction conditions typically involve the use of cyclopropyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The methylsulfanyl group can be introduced using methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfanyl)pyridin-3-amine
- 5-Cyclopropoxy-2-(methylsulfanyl)pyridine
- 5-Cyclopropoxy-6-(ethylsulfanyl)pyridin-3-amine
Uniqueness
5-Cyclopropoxy-6-(methylsulfanyl)pyridin-3-amine is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-8(12-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
HLDWJTDYPKVHJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.